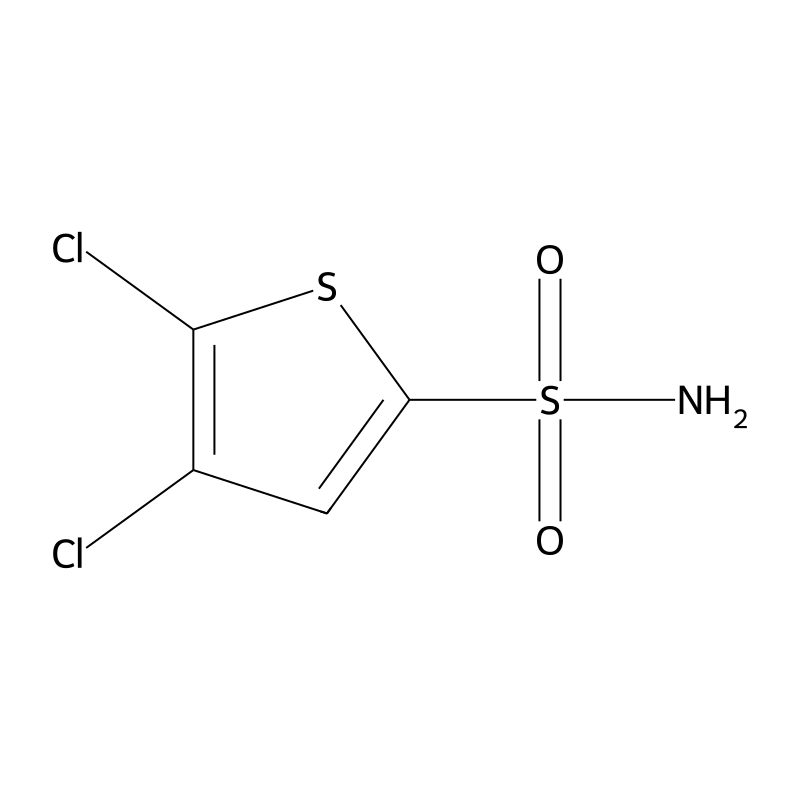

4,5-Dichlorothiophene-2-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Limited Information:

Potential Research Areas:

Given the structure of the molecule, some potential areas for scientific research involving 4,5-Dichlorothiophene-2-sulfonamide can be hypothesized:

- Material Science: The presence of the thiophene ring and sulfonamide group suggests potential applications in the development of novel conductive polymers or materials with specific electronic properties.

- Medicinal Chemistry: The sulfonamide moiety is a common functional group found in many clinically useful drugs. Research could explore if 4,5-Dichlorothiophene-2-sulfonamide possesses any biological activity or can be modified into a drug candidate.

- Organic Synthesis: The compound could be a useful intermediate or building block in the synthesis of more complex molecules with desired properties.

4,5-Dichlorothiophene-2-sulfonamide is a chemical compound characterized by the presence of a thiophene ring substituted with two chlorine atoms and a sulfonamide group. Its molecular formula is C₄H₃Cl₂N₁O₂S₁, and it features a thiophene core, which is a five-membered aromatic ring containing sulfur. The compound is recognized for its potential applications in various fields, including pharmaceuticals and agrochemicals.

Research indicates that sulfonamide derivatives, including 4,5-dichlorothiophene-2-sulfonamide, exhibit significant biological activities. They are known to act as inhibitors of various enzymes, including carbonic anhydrases and glucuronidases . These compounds have been studied for their potential therapeutic effects in treating diseases related to enzyme dysfunctions.

The synthesis of 4,5-dichlorothiophene-2-sulfonamide typically involves the following steps:

- Chlorosulfonation: 2,5-dichlorothiophene is treated with chlorosulfonic acid to introduce the sulfonyl group.

- Ammonolysis: The resulting sulfonyl chloride is then reacted with aqueous ammonia to yield the sulfonamide .

This two-step process allows for the efficient production of the desired sulfonamide compound.

4,5-Dichlorothiophene-2-sulfonamide finds applications in various domains:

- Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds.

- Agriculture: The compound may be utilized in developing herbicides or fungicides due to its potential biological activity.

- Material Science: Its unique chemical structure can be leveraged in creating novel materials with specific properties.

Studies on the interactions of 4,5-dichlorothiophene-2-sulfonamide with biological targets reveal its potential as an enzyme inhibitor. For instance, it has been shown to inhibit human serum paraoxonase-1 activity, which plays a critical role in detoxifying organophosphates . Such interactions underline its importance in pharmacological applications.

Several compounds share structural similarities with 4,5-dichlorothiophene-2-sulfonamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminobenzenesulfonamide | Amino group on benzene | Antibacterial properties |

| 4-Chlorobenzenesulfonamide | Chlorine substitution on benzene | Carbonic anhydrase inhibition |

| 3-Methylthiophene-2-sulfonamide | Methyl group on thiophene | Moderate antibacterial activity |

| 4-Methylthiophene-2-sulfonamide | Methyl substitution on thiophene | Antioxidant properties |

Uniqueness of 4,5-Dichlorothiophene-2-sulfonamide:

- The presence of two chlorine atoms at positions 4 and 5 on the thiophene ring distinguishes it from other sulfonamides.

- Its specific inhibition profile against certain enzymes makes it a candidate for targeted drug development.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant